3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propanamine
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Overview
Description
3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propanamine: is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with a propanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propanamine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-chloro-3-fluoroaniline.
Alkylation: The aniline is subjected to alkylation using 2-bromo-2-methylpropane under basic conditions to introduce the propanamine side chain.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Amides, nitriles
Reduction: Secondary or tertiary amines
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propanamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of amine-containing compounds with biological systems.
Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 4-Chloro-3-fluorophenylboronic acid
- 3-(4-Chloro-3-fluorophenyl)propionic acid
Uniqueness
3-(4-Chloro-3-fluorophenyl)-2-methyl-1-propanamine is unique due to its specific substitution pattern and the presence of a propanamine side chain. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C10H13ClFN |
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Molecular Weight |
201.67 g/mol |
IUPAC Name |
3-(4-chloro-3-fluorophenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H13ClFN/c1-7(6-13)4-8-2-3-9(11)10(12)5-8/h2-3,5,7H,4,6,13H2,1H3 |
InChI Key |
VMWQQDCBTSVOGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)Cl)F)CN |
Origin of Product |
United States |
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